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Abstract
This technical guide provides an in-depth analysis of the electron configuration of rhodium in

the metallic cluster tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂. A thorough examination of the

bonding, molecular structure, and application of the 18-electron rule is presented. This

document also includes detailed experimental protocols for the synthesis and characterization

of Rh₄(CO)₁₂ using Fourier-transform infrared (FTIR) spectroscopy and single-crystal X-ray

diffraction, serving as a valuable resource for researchers in organometallic chemistry and

catalysis.

Introduction
Tetrarhodium dodecacarbonyl, Rh₄(CO)₁₂, is a dark-red crystalline solid and a key

compound in the field of organometallic chemistry.[1] It belongs to the class of metal carbonyl

clusters, which are characterized by a framework of metal atoms bonded to each other and to

carbonyl (CO) ligands. Understanding the electron configuration of the metal centers in such

clusters is fundamental to elucidating their stability, reactivity, and potential as catalysts in

various organic transformations.[1][2] This guide focuses on the electronic structure of the

rhodium atoms within the Rh₄(CO)₁₂ cluster.
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Molecular Structure and Bonding
The structure of tetrarhodium dodecacarbonyl consists of a tetrahedral core of four rhodium

atoms.[1] This metallic skeleton is stabilized by twelve carbonyl ligands. Nine of these are

terminal, meaning each is bonded to a single rhodium atom, while the remaining three are

bridging, each spanning an edge of the rhodium tetrahedron.[1] This arrangement can be

represented by the formula Rh₄(CO)₉(μ-CO)₃.[1]

The bonding in Rh₄(CO)₁₂ involves both metal-metal (Rh-Rh) bonds and metal-ligand (Rh-CO)

bonds. The direct bonds between the rhodium atoms are crucial for the stability of the cluster.

The carbonyl ligands act as σ-donors and π-acceptors, a synergistic bonding mechanism that

strengthens the metal-ligand interaction.

Electron Configuration of Rhodium
To determine the electron configuration of rhodium in Rh₄(CO)₁₂, we first establish its oxidation

state. In metal carbonyls, the carbonyl ligand is considered neutral. Since the overall charge of

the Rh₄(CO)₁₂ molecule is zero, the rhodium atoms are assigned an oxidation state of 0.[3]

Rhodium (Rh) is in Group 9 of the periodic table and has a ground-state electron configuration

of [Kr] 4d⁸ 5s¹. For the purpose of electron counting in organometallic complexes, it is

considered to have 9 valence electrons.

The 18-Electron Rule in Metal Clusters
The 18-electron rule is a useful guideline for predicting the stability of organometallic

compounds, stating that stable complexes tend to have 18 valence electrons around the

central metal atom.[4][5] For metal clusters, the total number of valence electrons for the entire

cluster is considered.

The total electron count for Rh₄(CO)₁₂ is calculated as follows:

From the four Rhodium atoms: 4 × 9 valence electrons = 36 electrons

From the twelve Carbonyl ligands: 12 × 2 electrons = 24 electrons

Total Valence Electrons: 36 + 24 = 60 electrons
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For a tetrahedral (closo) cluster with 4 metal atoms, a total of 60 valence electrons corresponds

to a stable configuration, which is consistent with the 18-electron rule applied to the entire

cluster.[6]

Electron Count per Rhodium Atom
To satisfy the 18-electron rule for each rhodium atom, we must consider the sharing of

electrons in the Rh-Rh bonds. In the tetrahedral Rh₄ core, each rhodium atom is bonded to the

other three rhodium atoms.

An individual rhodium atom in the cluster has the following electronic environment:

Valence electrons from Rh(0): 9

Electrons from terminal CO ligands: Each Rh atom is bonded to a certain number of terminal

COs.

Electrons from bridging CO ligands: The bridging COs are shared between two Rh atoms.

Electrons from Rh-Rh bonds: Each Rh-Rh bond contributes one electron to each rhodium

atom.

Considering the C₃ᵥ symmetry of the molecule, there are two distinct rhodium environments:

one apical and three basal.

Apical Rhodium (Rh_a): Bonded to three terminal COs and the three basal Rh atoms.

Valence electrons from Rh: 9

From 3 terminal COs: 3 × 2 = 6

From 3 Rh-Rh bonds: 3 × 1 = 3

Total: 9 + 6 + 3 = 18 electrons

Basal Rhodium (Rh_b): Each is bonded to two terminal COs, two bridging COs, the apical

Rh, and the other two basal Rh atoms.
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Valence electrons from Rh: 9

From 2 terminal COs: 2 × 2 = 4

From 2 bridging COs (each shared): 2 × 1 = 2

From 3 Rh-Rh bonds: 3 × 1 = 3

Total: 9 + 4 + 2 + 3 = 18 electrons

Thus, each rhodium atom in the Rh₄(CO)₁₂ cluster can be considered to have a stable 18-

electron configuration. This contributes to the overall stability of the molecule.

Quantitative Data
The structural parameters and vibrational frequencies of Rh₄(CO)₁₂ have been determined

experimentally.

Parameter Value Reference(s)

Bond Distances

Rh-Rh (bridged edge) ~2.750 Å [7]

Rh-Rh (unbridged edge) ~2.692 Å [7]

Rh-C (terminal) Varies

Rh-C (bridging) Varies

C-O (terminal) Varies

C-O (bridging) Varies

Vibrational Frequencies

(ν_CO_)

Terminal CO
2075, 2069.8, 2044.6, 2042

cm⁻¹ (in n-hexane)
[8][9]

Bridging CO ~1883 cm⁻¹ (in n-dodecane) [10]
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Experimental Protocols
Synthesis of Tetrarhodium Dodecacarbonyl
This protocol is adapted from established literature procedures.[8][11]

Materials:

Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

Methanol

Sodium citrate

Carbon monoxide (high purity)

Standard Schlenk line and glassware

Magnetic stirrer and hotplate

Procedure:

In a Schlenk flask equipped with a magnetic stir bar, dissolve RhCl₃·3H₂O in methanol.

Purge the flask with carbon monoxide gas for 15-20 minutes while stirring. The color of the

solution should change, indicating the formation of a rhodium carbonyl intermediate,

H[RhCl₂(CO)₂].

In a separate flask, prepare an aqueous solution of sodium citrate.

Slowly add the sodium citrate solution to the rhodium-containing solution under a positive

pressure of carbon monoxide.

Continue to stir the reaction mixture vigorously under a CO atmosphere at room temperature

for several hours. The progress of the reaction can be monitored by the formation of a dark-

red precipitate.

Upon completion, the precipitate is collected by filtration under an inert atmosphere, washed

with water and then a small amount of cold methanol, and dried under vacuum.
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Characterization by FTIR Spectroscopy
Sample Preparation:

Nujol Mull: In a glovebox or under an inert atmosphere, grind a small amount of the

crystalline Rh₄(CO)₁₂ with a drop of Nujol (mineral oil) to form a paste. Place a thin film of

this mull between two KBr or NaCl plates.

Solution: Prepare a dilute solution of Rh₄(CO)₁₂ in a suitable infrared-transparent solvent

such as hexane or dichloromethane in a glovebox. Transfer the solution to a liquid IR cell.

Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Pay particular attention to the 2200-1600 cm⁻¹ region where the carbonyl stretching

vibrations are observed.

A resolution of at least 2 cm⁻¹ is recommended.

Characterization by Single-Crystal X-ray Diffraction
Crystal Mounting:

Select a single, well-formed crystal of Rh₄(CO)₁₂ of suitable size (typically 0.1-0.3 mm).

In an inert atmosphere (e.g., inside a glovebox), coat the crystal in a cryoprotectant oil (e.g.,

Paratone-N).

Mount the crystal on a cryo-loop.

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.

Data Collection:

Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray

source.

Collect a series of diffraction images by rotating the crystal in the X-ray beam.
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The data collection strategy should aim for high completeness and redundancy.

Structure Solution and Refinement:

Process the diffraction data to obtain integrated intensities for each reflection.

Determine the unit cell parameters and the space group from the diffraction pattern.

Solve the crystal structure using direct methods or Patterson methods to locate the positions

of the heavy rhodium atoms.

Locate the remaining carbon and oxygen atoms from the difference Fourier map.

Refine the atomic positions, and anisotropic displacement parameters against the

experimental data to obtain the final structure.

Visualization of Molecular Structure
The following Graphviz DOT script generates a simplified 2D representation of the connectivity

in the Rh₄(CO)₁₂ cluster.

Figure 1: Simplified connectivity of Rh₄(CO)₁₂.

Conclusion
The electron configuration of rhodium in tetrarhodium dodecacarbonyl is best understood by

considering the rhodium atoms to be in a zero oxidation state, each contributing nine valence

electrons. The stability of the Rh₄(CO)₁₂ cluster is rationalized by the satisfaction of the 18-

electron rule for each rhodium atom, which is achieved through the formation of a tetrahedral

metal core with both terminal and bridging carbonyl ligands. The provided experimental

protocols offer a practical guide for the synthesis and characterization of this important

organometallic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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